4-oxo-4-((2-oxoindolin-5-il)amino)butanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

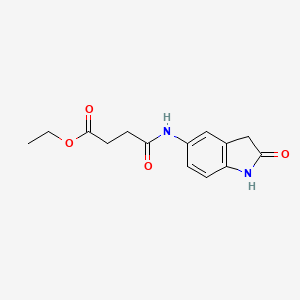

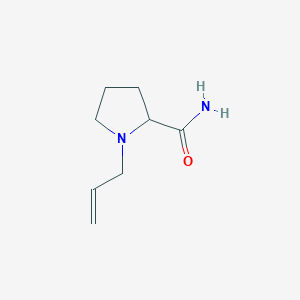

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound used for various research purposes. It has a molecular formula of C14H16N2O4 and a molecular weight of 276.292. This compound is part of the indole derivatives, which are known for their diverse biological activities and clinical applications .

Synthesis Analysis

The synthesis of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate and similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is determined by its molecular formula, C14H16N2O4. Further analysis of its structure can be done through quantum chemical calculations, including HOMO, LUMO, and energy band gap determinations .Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han utilizado este compuesto para controlar FRET variando la intensidad de una fuerza óptica (específicamente, un rayo láser). Al enfocar el láser en una gota de polímero aislada que contiene el compuesto, observaron una transferencia de energía acelerada. El polímero cambió de color debido a la mezcla de tintes, demostrando la eficacia de este enfoque sin contacto. Esta técnica podría encontrar aplicaciones en estudios de microquímica y puntos cuánticos .

Transferencia de Energía por Resonancia de Fluorescencia (FRET) Control

Safety and Hazards

The safety and hazards associated with Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Direcciones Futuras

The future directions for research on Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate and similar compounds could involve exploring their diverse biological activities and potential therapeutic applications . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Mecanismo De Acción

Target of Action

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate may also interact with various targets in the body.

Mode of Action

For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to possess a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

, it is likely that this compound could have a range of effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as acetylcholinesterase and α-amylase, exhibiting inhibitory activity . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. For instance, inhibition of acetylcholinesterase is a common strategy in the treatment of Alzheimer’s disease, while α-amylase inhibitors are used in managing diabetes.

Cellular Effects

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to external stimuli. These effects make Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate a valuable tool in studying cellular mechanisms and potential therapeutic targets.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes such as acetylcholinesterase and α-amylase, leading to their inhibition. This binding is facilitated by the indole moiety, which interacts with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions. Additionally, Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity. At higher doses, Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as binding affinity to transport proteins and the presence of specific receptors. Understanding these transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[(2-oxo-1,3-dihydroindol-5-yl)amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-20-14(19)6-5-12(17)15-10-3-4-11-9(7-10)8-13(18)16-11/h3-4,7H,2,5-6,8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBGADZTUXQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)

![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)

![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)

![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)